N-[2-(benzyloxy)phenyl]butanamide
Description
N-[2-(Benzyloxy)phenyl]butanamide is an amide derivative characterized by a benzyloxy-substituted phenyl ring linked to a butanamide moiety.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-8-17(19)18-15-11-6-7-12-16(15)20-13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,18,19) |
InChI Key |
GADWTBLLMCTQRH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacopeial Forum Compounds ()
Three stereoisomeric butanamides are documented in Pharmacopeial Forum (2017) with the general formula C₃₈H₄₇N₃O₅. Key structural differences include:
- Substituents: 2,6-Dimethylphenoxy and tetrahydropyrimidin-1(2H)-yl groups.
- Impact : These groups confer stereochemical complexity and enhanced hydrogen-bonding capacity, which may improve target binding in therapeutic applications (e.g., protease inhibition) .
Benzoate Esters ()
Benzoate esters like phenyl benzoate (C₆H₅OCOC₆H₅, CAS 93-99-2) and methyl benzoate (C₆H₅COOCH₃, CAS 93-58-3) share aromatic moieties but differ in functional groups:
- Stability : Amides (e.g., this compound) exhibit greater hydrolytic stability than esters due to resonance stabilization of the amide bond .
- Applications : Benzoates are widely used as flavoring agents, whereas amides are preferred in drug design for prolonged metabolic stability.
Bromobenzylamino Formamide ()
N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide (C₁₈H₂₀BrN₂O) features a brominated benzylamino group and a formamide backbone. Key distinctions include:
- Hydrogen Bonding : The formamide’s shorter carbonyl group reduces hydrogen-bonding strength compared to butanamide’s longer alkyl chain.
- Crystallinity : X-ray data (R factor = 0.095) reveal planar amide geometry, suggesting similar packing efficiency to this compound .
Di-p-Methylphenoxy Butanamide ()
The compound 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide (C₂₈H₃₂N₂O₄) shares a bis-phenoxy architecture. Comparative insights:
- Synthetic Complexity: Benzyloxy substitution simplifies synthesis relative to branched phenoxy derivatives .
Key Research Findings
- Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenoxy) in Pharmacopeial Forum compounds enhance target selectivity but complicate synthesis .
- Metabolic Stability : Amides like this compound outperform esters in hepatic microsome assays due to resistance to esterase cleavage .
- Crystallographic Data : Planar amide conformations (as seen in ) correlate with improved solid-state stability, a trait likely shared by the target compound .
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